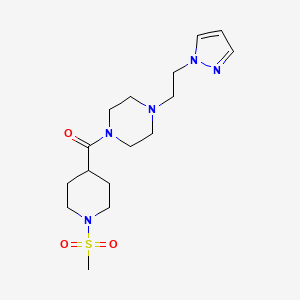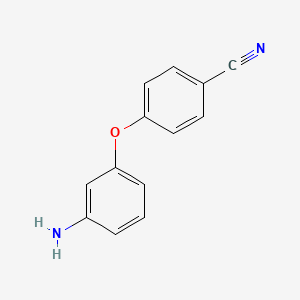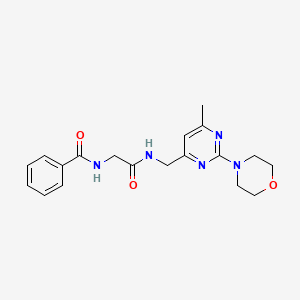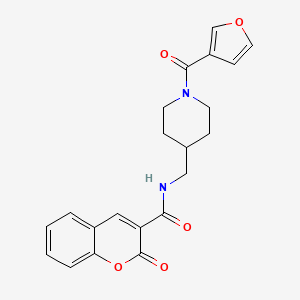
(1-((4-chlorophenyl)sulfonyl)pyrrolidin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-((4-chlorophenyl)sulfonyl)pyrrolidin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a useful research compound. Its molecular formula is C20H21ClN2O3S and its molecular weight is 404.91. The purity is usually 95%.
BenchChem offers high-quality (1-((4-chlorophenyl)sulfonyl)pyrrolidin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-((4-chlorophenyl)sulfonyl)pyrrolidin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Research has demonstrated the utility of related chemical structures in synthesizing various substituted heterocycles, showcasing the compound's relevance in developing novel organic materials and potential pharmaceuticals. For instance, the study by Dalai et al. (2006) outlines a method for accessing variously substituted tetrahydroquinazolinones, highlighting the compound's role in synthetic organic chemistry and its potential applications in creating complex molecular architectures (Dalai et al., 2006). Additionally, Narasaka (2003) discusses the synthesis of azaheterocycles from oxime derivatives, indicating the broader utility of such compounds in generating nitrogen-containing heterocycles, which are crucial in pharmaceutical chemistry (Narasaka, 2003).
Biological Applications
The compound's structural features, particularly the sulfonyl and chlorophenyl groups, are integral in medicinal chemistry for their potential biological activities. For example, Mondal et al. (2009) explored quaternary oxovanadium(V) complexes incorporating hydrazone ligands, which could have implications for understanding metalloenzymes and developing metal-based drugs (Mondal, Drew, & Ghosh, 2009). Shim et al. (2002) investigated the molecular interaction of cannabinoid receptor antagonists, shedding light on the compound's potential applications in designing receptor-specific drugs (Shim et al., 2002).
Material Science and Catalysis
The chemical structure is also relevant in the context of catalysis and material science. White et al. (1993) discussed the active site structure of calcium-containing quinoprotein methanol dehydrogenase, where related chemical motifs are instrumental in enzymatic catalysis and could inform the design of biomimetic catalysts (White et al., 1993).
Eigenschaften
IUPAC Name |
[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3S/c21-16-9-11-17(12-10-16)27(25,26)23-14-4-8-19(23)20(24)22-13-3-6-15-5-1-2-7-18(15)22/h1-2,5,7,9-12,19H,3-4,6,8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABQYPZEPUTFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((4-chlorophenyl)sulfonyl)pyrrolidin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(1,1-dioxothiazinan-2-yl)-N-[(3-methoxyphenyl)methyl]benzamide](/img/structure/B2704808.png)

![2-cyano-3-(furan-2-yl)-N-{[4-(pyridin-3-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2704812.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B2704813.png)


![6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2704818.png)


![1-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2704822.png)
![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2704824.png)
![3-[4-(Difluoromethoxy)phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B2704826.png)